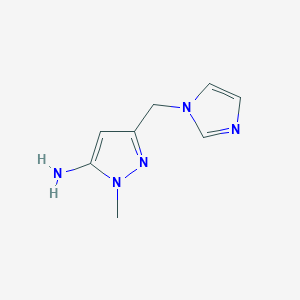

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name |

5-(imidazol-1-ylmethyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12-8(9)4-7(11-12)5-13-3-2-10-6-13/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSKEFRFGBVJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in the development of novel compounds .

Key Reactions:

- Oxidation : Can be oxidized to form N-oxides using hydrogen peroxide.

- Substitution : Nucleophilic substitution reactions can occur at nitrogen atoms in the imidazole and pyrazole rings.

Biology

The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its structural similarity to biological molecules allows it to interact effectively with enzymes and receptors, potentially leading to therapeutic effects.

Biological Activities:

- Enzyme Inhibition : May inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : Can interact with receptor binding domains, influencing cellular responses .

Medicine

Research indicates that this compound may have significant therapeutic potential, particularly in antimicrobial and anticancer applications.

Case Studies:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial activity against various pathogens, indicating its potential use in developing new antibiotics .

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a candidate for further drug development .

Industry

In industrial applications, this compound is explored for developing materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

- 1H-imidazole-4-methyl-1H-pyrazol-5-amine

- 1H-imidazole-1-ylmethyl-1H-pyrazol-3-amine

- 1H-imidazole-1-ylmethyl-1H-pyrazol-4-amine

Uniqueness

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both imidazole and pyrazole rings in a single molecule provides a versatile scaffold for further functionalization and study .

Biological Activity

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a building block for drug development. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C8H11N5 |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | 5-(imidazol-1-ylmethyl)-2-methylpyrazol-3-amine |

| InChI Key | LNSKEFRFGBVJQY-UHFFFAOYSA-N |

The compound's unique structure allows for various interactions with biological targets, influencing its activity as an enzyme inhibitor or receptor modulator.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and form hydrogen bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity by binding at the active sites or modulating receptor activities through binding domain interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives of similar pyrazole compounds have been tested for their antibacterial activity, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at various phases (G0/G1 and G2/M), indicating its potential as a therapeutic agent against cancer cells .

Enzyme Inhibition Studies

In a series of experiments assessing enzyme inhibition, compounds similar to this compound were found to inhibit endothelin-1 activity effectively. For instance, certain derivatives exhibited comparable efficacy to the established drug bosentan in functional assays aimed at preventing endothelin-induced effects in vivo .

Case Study 1: Anticancer Activity Assessment

In a study focusing on the anticancer effects of pyrazole derivatives, several compounds were synthesized and screened for their cytotoxicity against cancer cell lines. The results indicated that some derivatives had IC50 values below 6 µM, showcasing high potency against tested lines including HCT-116 and MCF-7. The selectivity index ranged from 6.4 to 1.7, indicating favorable therapeutic windows .

Case Study 2: Antimicrobial Efficacy

Another significant study evaluated the antimicrobial activity of related pyrazole compounds. The results demonstrated that certain derivatives displayed robust antibacterial effects with MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin. This highlights the potential of these compounds in developing new antimicrobial agents .

Q & A

Basic: What established synthetic methodologies are used to prepare 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine, and what intermediates are critical?

Answer:

The synthesis typically involves cyclization reactions using hydrazine derivatives and ketones. For example, analogous pyrazole-imidazole hybrids are synthesized via refluxing ethyl acetoacetate with phenyl hydrazine in glacial acetic acid, forming pyrazole intermediates . A multi-step approach may include:

Hydrazone formation : Reacting 1-methyl-1H-pyrazol-5-amine with imidazole-containing aldehydes.

Cyclization : Acid- or base-catalyzed ring closure to integrate the imidazole moiety.

Key intermediates include hydrazones and pre-cyclization adducts, which are characterized by NMR and IR spectroscopy to confirm structural progression .

Advanced: How can reaction parameters be optimized to improve yield and purity of this compound?

Answer:

Optimization strategies include:

- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to enhance cyclization efficiency .

- Flow reactors : Continuous flow systems improve mixing and heat transfer, reducing side reactions in analogous syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields in heterocyclic systems, as demonstrated for pyrazole derivatives .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene can facilitate azeotropic removal of water .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns and ring connectivity. For example, aromatic protons in imidazole (δ 7.2–7.8 ppm) and pyrazole (δ 5.5–6.5 ppm) regions are diagnostic .

- FT-IR : Identifies NH stretches (∼3300 cm⁻¹) and C=N/C=C vibrations (∼1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For instance, crystallographic data for related triazole-amine hybrids revealed planar aromatic systems with dihedral angles <5° between rings, ruling out steric distortions . This technique is critical when NMR data are inconclusive, such as distinguishing between tautomeric forms or positional isomers .

Basic: What in vitro models are used for initial biological screening of this compound?

Answer:

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .

- Enzyme inhibition : Targets like cyclooxygenase (COX) or kinases are screened via fluorometric or colorimetric assays .

- Antimicrobial testing : Agar diffusion or microdilution methods evaluate bacterial/fungal growth inhibition .

Advanced: How can contradictions in reported biological activities of similar compounds be addressed?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .

- Purity verification : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .

- Structural confirmation : Re-evaluate regiochemistry via X-ray or 2D NMR (e.g., NOESY) to rule out isomer contamination .

Advanced: How do computational methods like molecular docking elucidate bioactivity mechanisms?

Answer:

- Docking studies : Simulate ligand-receptor interactions (e.g., with COX-2 or kinase domains) to predict binding affinities. highlights pyrazole derivatives docking into hydrophobic pockets via π-π stacking and hydrogen bonding .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant or anti-inflammatory activity .

Advanced: What strategies enable regioselective functionalization of the imidazole and pyrazole rings?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrazole amine during imidazole alkylation .

- Directed ortho-metalation : Employ lithium bases to deprotonate specific positions for halogenation or cross-coupling .

- Microwave-assisted C-H activation : Achieve direct arylation at the imidazole C2 position using Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.